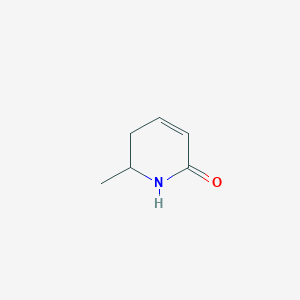
6-Methyl-5,6-dihydropyridin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-5,6-dihydropyridin-2(1h)-one is a heterocyclic organic compound. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyridine ring that is partially saturated, with a methyl group at the 6th position and a keto group at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6-dihydropyridin-2(1h)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable β-keto ester and an amine, the compound can be synthesized via a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
6-Methyl-5,6-dihydropyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine.
Substitution: Various substituted dihydropyridine derivatives.
科学研究应用
6-Methyl-5,6-dihydropyridin-2(1h)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-Methyl-5,6-dihydropyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may act by modulating ion channels or interacting with specific enzymes. The molecular targets and pathways involved can vary, but often include interactions with cellular receptors or enzymes that regulate biological processes.
相似化合物的比较
Similar Compounds
Dihydropyridine: A class of compounds known for their use as calcium channel blockers.
Pyridine: The fully unsaturated analog of dihydropyridine.
Nicotinamide: A related compound with a similar structure but different functional groups.
Uniqueness
6-Methyl-5,6-dihydropyridin-2(1h)-one is unique due to its specific substitution pattern and the presence of both a methyl group and a keto group. This combination of features can influence its chemical reactivity and biological activity, making it distinct from other dihydropyridine derivatives.
属性
CAS 编号 |
6052-74-0 |
|---|---|
分子式 |
C6H9NO |
分子量 |
111.14 g/mol |
IUPAC 名称 |
2-methyl-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h2,4-5H,3H2,1H3,(H,7,8) |
InChI 键 |
PKDBCYDTRARLME-UHFFFAOYSA-N |
规范 SMILES |
CC1CC=CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)

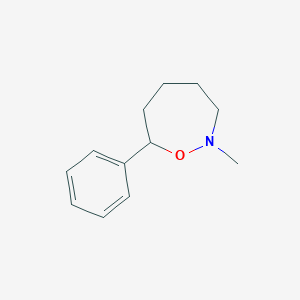

![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
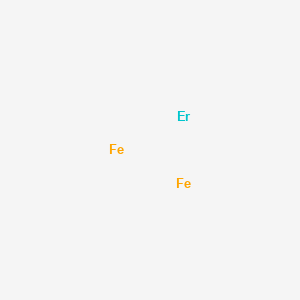
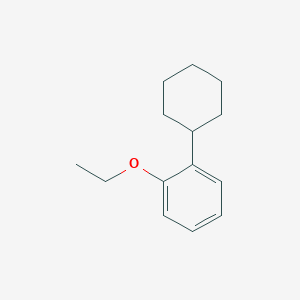
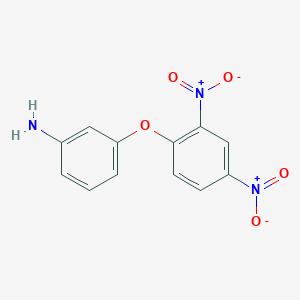
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)

![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
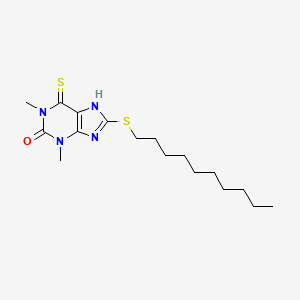
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)

